molecular formula C6H3Br2N3 B1424281 5,8-Dibromoimidazo[1,2-a]pyrazine CAS No. 957344-74-0

5,8-Dibromoimidazo[1,2-a]pyrazine

Cat. No.: B1424281
CAS No.: 957344-74-0
M. Wt: 276.92 g/mol
InChI Key: OVORGAZVJJAIEH-UHFFFAOYSA-N
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Description

5,8-Dibromoimidazo[1,2-a]pyrazine: is a heterocyclic compound with the molecular formula C6H3Br2N3 and a molecular weight of 276.92 g/mol . This compound is characterized by the presence of two bromine atoms at the 5 and 8 positions of the imidazo[1,2-a]pyrazine ring system. It is primarily used as an intermediate in organic synthesis and has applications in various fields of scientific research .

Mechanism of Action

Target of Action

This compound is a synthetic intermediate , and its specific biological targets may depend on the context of its use in various chemical reactions.

Mode of Action

As an intermediate in organic syntheses , its mode of action would likely depend on the specific reactions it is involved in and the resulting compounds.

Biochemical Pathways

As an intermediate in organic syntheses , it may be involved in a variety of biochemical pathways depending on the specific reactions it is used in.

Pharmacokinetics

It is known that the compound is slightly soluble in water , which could impact its bioavailability.

Result of Action

As an intermediate in organic syntheses , its effects would likely depend on the specific reactions it is involved in and the resulting compounds.

Action Environment

The action, efficacy, and stability of 5,8-Dibromoimidazo[1,2-a]pyrazine can be influenced by environmental factors. For instance, it is recommended to store the compound under an inert gas (nitrogen or argon) at 2-8°C . This suggests that the compound may be sensitive to oxygen, moisture, and temperature.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,8-Dibromoimidazo[1,2-a]pyrazine typically involves the bromination of imidazo[1,2-a]pyrazine. One common method includes the reaction of imidazo[1,2-a]pyrazine with bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .

Chemical Reactions Analysis

Types of Reactions: 5,8-Dibromoimidazo[1,2-a]pyrazine undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium methoxide in methanol, potassium tert-butoxide in tert-butanol.

    Oxidation: Potassium permanganate in aqueous solution, hydrogen peroxide in acetic acid.

    Reduction: Lithium aluminum hydride in tetrahydrofuran, sodium borohydride in ethanol.

Major Products Formed:

Scientific Research Applications

Chemistry: 5,8-Dibromoimidazo[1,2-a]pyrazine is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as an intermediate in the preparation of pharmaceuticals, agrochemicals, and organic materials .

Biology: In biological research, this compound is used to study the interactions of brominated heterocycles with biological macromolecules. It is also employed in the development of bioactive molecules with potential therapeutic applications .

Medicine: this compound derivatives have shown promise in medicinal chemistry for the development of new drugs. These derivatives are investigated for their potential as anticancer, antimicrobial, and antiviral agents .

Industry: In the industrial sector, this compound is used in the production of advanced materials, including organic light-emitting diodes (OLEDs) and other electronic components .

Comparison with Similar Compounds

  • 6,8-Dibromoimidazo[1,2-a]pyrazine
  • 5,7-Dibromoimidazo[1,2-a]pyrazine
  • 5,8-Dichloroimidazo[1,2-a]pyrazine
  • 5,8-Diiodoimidazo[1,2-a]pyrazine

Uniqueness: 5,8-Dibromoimidazo[1,2-a]pyrazine is unique due to the specific positioning of the bromine atoms at the 5 and 8 positions, which significantly influences its chemical reactivity and biological activity. Compared to other halogenated imidazo[1,2-a]pyrazines, the dibromo derivative exhibits distinct properties that make it valuable in various applications .

Properties

IUPAC Name

5,8-dibromoimidazo[1,2-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Br2N3/c7-4-3-10-5(8)6-9-1-2-11(4)6/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVORGAZVJJAIEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=CN=C(C2=N1)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Br2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10704845
Record name 5,8-Dibromoimidazo[1,2-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10704845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

957344-74-0
Record name 5,8-Dibromoimidazo[1,2-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10704845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Bromoacetaldehyde diethyl acetal (49 mL, 326 mmol) and 48% hydrobromic acid is heated to reflux for 1.5 h, then poured into propan-2-ol (600 mL) and quenched with NaHCO3. After filtering, 3,6-dibromopyrazin-2-yl amine (41.34 g, 163 mmol) is added to the solution and heated at reflux overnight. The reaction is cooled and solvents removed in vacuo, followed by addition of aq. NaHCO3 and extraction with EtOAc. The organic phase is dried over anhydrous MgSO4, filtered, and concentrated in vacuo to afford a brown solid. 1H NMR (250 MHz, CDCl3) δ(ppm) 7.86 (s, 1H), 7.93-7.94 (d, 1H), 7.98-7.99 (d, 1H); m/z (APCI) 278 (M+H)+; m.p 132-135° C.
Quantity
49 mL
Type
reactant
Reaction Step One
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0 (± 1) mol
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reactant
Reaction Step One
Quantity
41.34 g
Type
reactant
Reaction Step Two
Quantity
600 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

Bromoacetaldehyde diethyl acetal (49 mL, 326 mmol) and 48% hydrobromic acid is heated to reflux for 1.5 h, then poured into propan-2-ol (600 mL) and quenched with NaHCO3. After filtering, 2,5-dibromo-3-aminopyrazine (41.34 g, 163 mmol) is added to the solution and heated at reflux overnight. The reaction is cooled and solvents removed in vacuo, followed by addition of aq. NaHCO3 and extraction with EtOAc. The organic phase is dried over MgSO4, filtered, and concentrated in vacuo to afford a brown solid. 1H NMR (250 MHz, CDCl3) δ(ppm) 7.86 (s, 1H), 7.93-7.94 (d, 1H), 7.98-7.99 (d, 1H); m/z (APCI) 278 (M+H)+; m.p 132-135° C.
Quantity
49 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
41.34 g
Type
reactant
Reaction Step Two
Quantity
600 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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